molecular formula C15H15FN2O2S B252343 N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide

N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide

Cat. No. B252343
M. Wt: 306.4 g/mol
InChI Key: MVYOYHVTVJKUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a potential drug candidate that has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, as well as reducing inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have antioxidant properties and to reduce oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide in lab experiments is its potential as a drug candidate. It has shown promising results in various scientific studies and could be further developed as a potential treatment for various diseases. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use as a drug.

Future Directions

There are many potential future directions for the study of N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide. One possible direction is to further study its mechanism of action and optimize its use as a drug candidate. Another direction is to study its potential use in the treatment of other diseases, such as neurological disorders. Additionally, more research could be done to explore its potential as an antioxidant and to further understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 2-fluorobenzoyl chloride, which is reacted with propylamine to form N-(2-fluorobenzoyl)propylamine. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide.

Scientific Research Applications

N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide has been studied extensively for its potential use as a drug candidate. It has shown promising results in various scientific studies, including its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

Molecular Formula

C15H15FN2O2S

Molecular Weight

306.4 g/mol

IUPAC Name

N-[3-[(2-fluorobenzoyl)amino]propyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H15FN2O2S/c16-12-6-2-1-5-11(12)14(19)17-8-4-9-18-15(20)13-7-3-10-21-13/h1-3,5-7,10H,4,8-9H2,(H,17,19)(H,18,20)

InChI Key

MVYOYHVTVJKUCN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCCCNC(=O)C2=CC=CS2)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCNC(=O)C2=CC=CS2)F

Origin of Product

United States

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